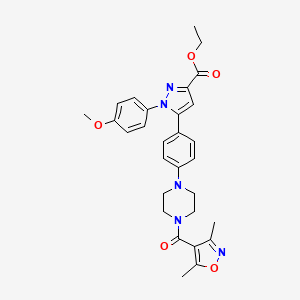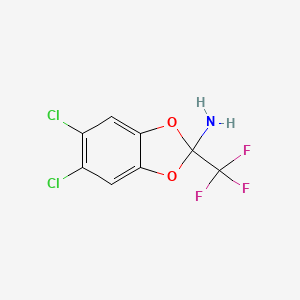
Hydrazine, 1,2-di-sec-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,2-di-sec-butyl- is an organic compound with the molecular formula C8H20N2 It is a derivative of hydrazine, where two sec-butyl groups are attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-di-sec-butyl- typically involves the reaction of hydrazine with sec-butyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
N2H4+2R-Br→R2N2H2+2NaBr
where R represents the sec-butyl group.
Industrial Production Methods
Industrial production of Hydrazine, 1,2-di-sec-butyl- may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1,2-di-sec-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides like sec-butyl bromide and bases like sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, 1,2-di-sec-butyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with cellular processes.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which Hydrazine, 1,2-di-sec-butyl- exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. It can form stable complexes with metal ions and participate in redox reactions, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: The parent compound, which is more reactive and less selective in its chemical reactions.
1,1-Diethylhydrazine: A similar compound with ethyl groups instead of sec-butyl groups, which has different reactivity and applications.
Di-tert-butyl hydrazodiformate: Another derivative with tert-butyl groups, used in different synthetic applications.
Uniqueness
Hydrazine, 1,2-di-sec-butyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its sec-butyl groups provide steric hindrance and influence its interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
3711-38-4 |
|---|---|
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
1,2-di(butan-2-yl)hydrazine |
InChI |
InChI=1S/C8H20N2/c1-5-7(3)9-10-8(4)6-2/h7-10H,5-6H2,1-4H3 |
Clé InChI |
GTTATNIRHPAPPY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NNC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)

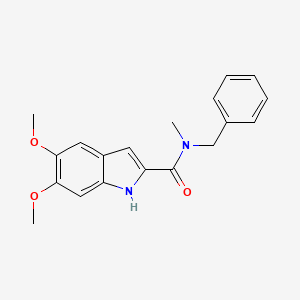
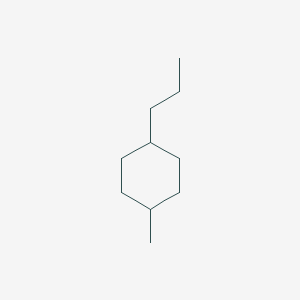
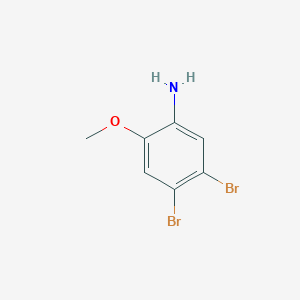
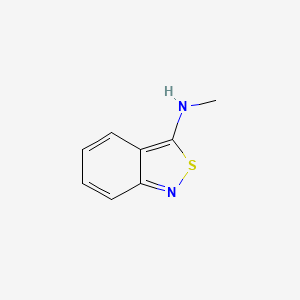
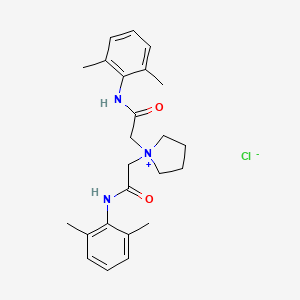
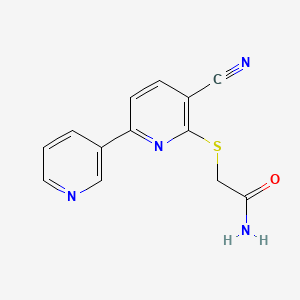
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
